molecular formula C19H19ClN2O3 B14524694 N-Benzyl-5-chloro-2-[(4-oxopentanoyl)amino]benzamide CAS No. 62329-94-6

N-Benzyl-5-chloro-2-[(4-oxopentanoyl)amino]benzamide

Cat. No.: B14524694
CAS No.: 62329-94-6
M. Wt: 358.8 g/mol
InChI Key: SSKNEQAPCMQEIN-UHFFFAOYSA-N
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Description

N-Benzyl-5-chloro-2-[(4-oxopentanoyl)amino]benzamide is a complex organic compound that features a benzyl group, a chlorine atom, and an amide linkage

Properties

CAS No.

62329-94-6

Molecular Formula

C19H19ClN2O3

Molecular Weight

358.8 g/mol

IUPAC Name

N-benzyl-5-chloro-2-(4-oxopentanoylamino)benzamide

InChI

InChI=1S/C19H19ClN2O3/c1-13(23)7-10-18(24)22-17-9-8-15(20)11-16(17)19(25)21-12-14-5-3-2-4-6-14/h2-6,8-9,11H,7,10,12H2,1H3,(H,21,25)(H,22,24)

InChI Key

SSKNEQAPCMQEIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)NC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of N-Benzyl-5-chloro-2-[(4-oxopentanoyl)amino]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst like aluminum chloride.

    Amide Formation: The amide linkage is formed by reacting an amine with an acyl chloride or anhydride under suitable conditions, often in the presence of a base like triethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-Benzyl-5-chloro-2-[(4-oxopentanoyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts or bases to facilitate the reactions.

Scientific Research Applications

N-Benzyl-5-chloro-2-[(4-oxopentanoyl)amino]benzamide has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: This compound can be used in biochemical assays to study enzyme activity or protein interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Benzyl-5-chloro-2-[(4-oxopentanoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and amide linkage play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

N-Benzyl-5-chloro-2-[(4-oxopentanoyl)amino]benzamide can be compared with other similar compounds, such as:

    N-Benzylbenzamide: Lacks the chlorine atom and the oxopentanoyl group, making it less versatile in certain reactions.

    N-Benzyl-4-chloro-5-sulfamoylanthranilic acid: Contains a sulfonamide group instead of the oxopentanoyl group, leading to different chemical properties and applications.

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